1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride
Übersicht
Beschreibung
“1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C9H13F3N2O . It’s also known as "1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole" .
Molecular Structure Analysis
The molecular structure of this compound includes an isopropyl group attached to a pyrazole ring, which is further substituted with a trifluoroethoxy group . The molecular weight of the compound is 222.21 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Given its molecular formula, it’s likely to be a solid at room temperature . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Ring Transformation in Heterocyclic Chemistry : Y. Kurasawa et al. (1988) explored the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, including the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines. This research demonstrates the compound's utility in creating complex heterocyclic structures, which are crucial in medicinal chemistry (Kurasawa et al., 1988).
Precursor for C-Nucleoside Analogues : In the field of carbohydrate chemistry, Reinaldo Molina Ruiz et al. (2004) used a similar compound in synthesizing novel anellated pyranosides as precursors of C-nucleoside analogues. This showcases its role in the synthesis of complex sugars and nucleosides, which have implications in drug development and biochemistry (Ruiz et al., 2004).
Synthesis of Heterocyclic Analogues : G. Eller et al. (2006) described an efficient synthesis method for various pyrano[2,3-c]pyrazol-4(1H)-ones using 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones. This research highlights the compound's versatility in creating diverse heterocyclic analogues, which are significant in pharmaceutical chemistry (Eller et al., 2006).
RET Kinase Inhibitors Synthesis : In medicinal chemistry, P. Dinér et al. (2012) synthesized a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET protein kinase inhibitors, demonstrating the compound's potential in creating targeted therapeutic agents (Dinér et al., 2012).
Fluorescence and OLED Materials : P. Szlachcic et al. (2017) developed a method for synthesizing substituted 1H-pyrazolo[3,4-b]quinolines, highlighting the compound's application in creating materials with fluorescence properties useful in organic light-emitting diodes (OLEDs) (Szlachcic et al., 2017).
Antibacterial and Antimicrobial Agents : H. Hassaneen et al. (2019) investigated the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives for antimicrobial studies. This research indicates the compound's potential in developing new antibacterial and antimicrobial agents (Hassaneen et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O.ClH/c1-5(2)14-3-6(12)7(13-14)15-4-8(9,10)11;/h3,5H,4,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZMBFVPZJTXNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OCC(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.